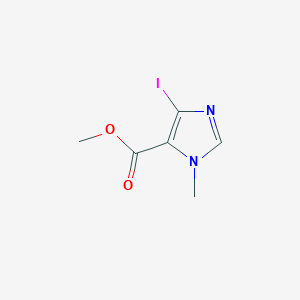

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate

Description

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a halogen-substituted imidazole derivative characterized by an iodine atom at the 4-position, a methyl group at the 1-position, and a methyl ester at the 5-position of the imidazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their versatility in medicinal chemistry, coordination chemistry, and organic synthesis.

Properties

Molecular Formula |

C6H7IN2O2 |

|---|---|

Molecular Weight |

266.04 g/mol |

IUPAC Name |

methyl 5-iodo-3-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C6H7IN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3 |

InChI Key |

WMHLNUMRWKZGKD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate typically follows a two-step sequence: (1) iodination of a pre-functionalized imidazole core and (2) esterification of the resulting carboxylic acid derivative. Alternative approaches involve transition-metal-catalyzed coupling or cycloaddition reactions.

Direct Iodination and Esterification

This method begins with 1-methylimidazole as the starting material. Iodination at the 4-position is achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) under an inert atmosphere. Subsequent esterification of the intermediate 4-iodo-1-methylimidazole-5-carboxylic acid employs methanol and acid catalysis (e.g., H$$2$$SO$$4$$).

Key Steps:

- Iodination:

$$

\text{1-Methylimidazole} + \text{NIS} \xrightarrow{\text{DMF, Ar}} \text{4-Iodo-1-methylimidazole}

$$

- Esterification:

$$

\text{4-Iodo-1-methylimidazole-5-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound}

$$

Table 1: Optimization of Direct Iodination-Esterification

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Iodination Temp. | 0°C → RT | Higher yields at gradual warming |

| NIS Equivalents | 1.2 eq | Minimizes poly-iodination |

| Esterification Time | 3 hours | Prevents acid degradation |

| Purification | Column chromatography | Purity >95% (HPLC) |

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative route, particularly for introducing iodine post-esterification. For example, Suzuki-Miyaura coupling using iodobenzene derivatives and boronic esters can install the iodine moiety.

Procedure:

- Methyl 1-methyl-1H-imidazole-5-carboxylate is treated with Pd(PPh$$3$$)$$4$$ and 4-iodophenylboronic acid in toluene/EtOH at 80°C.

- Yield: 50–65%, with byproducts arising from competing coupling sites.

Table 2: Palladium-Catalyzed Coupling Conditions

| Catalyst | Solvent System | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh$$3$$)$$4$$ | Toluene/EtOH (3:1) | 80 | 62 |

| PdCl$$_2$$(dppf) | DMF/H$$_2$$O | 100 | 58 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors enhance the iodination step by ensuring precise temperature control and reduced reaction times.

Key Modifications:

- Iodination: NIS is replaced with molecular iodine (I$$2$$) and H$$2$$O$$_2$$ as an oxidant, lowering material costs.

- Esterification: Ion-exchange resins (e.g., Amberlyst-15) replace liquid acids for easier separation and reusability.

Table 3: Bench-Scale vs. Industrial Synthesis

| Parameter | Bench-Scale | Industrial Scale |

|---|---|---|

| Iodination Agent | NIS | I$$2$$/H$$2$$O$$_2$$ |

| Reaction Time | 24 hours | 6 hours |

| Annual Output | 100 g | 500 kg |

| Purity | >95% | >92% |

Synthesis Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the iodine atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted imidazoles depending on the nucleophile used.

Oxidation: Imidazole N-oxides.

Reduction: Deiodinated imidazoles.

Hydrolysis: 4-iodo-1-methylimidazole-5-carboxylic acid.

Scientific Research Applications

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate are best understood in comparison to related imidazole derivatives. Below is a detailed analysis of key analogs, emphasizing substituent effects on reactivity, physical properties, and applications.

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Observations:

Halogen Substituents :

- The iodine atom in the target compound contrasts with chlorine in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole . Iodine’s larger atomic radius and weaker bond strength (vs. Cl) enhance its utility in nucleophilic substitution or transition-metal-catalyzed reactions.

Electron-Withdrawing vs. In contrast, the amino group in Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride increases solubility and basicity, making it suitable for salt formation or hydrogen bonding.

Ester vs. Carboxylic Acid Functionality: Methyl/ethyl esters (e.g., target compound and Ethyl 5-amino derivative ) are hydrolyzable to carboxylic acids, enabling prodrug strategies or ligand synthesis (e.g., imidazole-4,5-dicarboxylate metal complexes ).

Heterocyclic Fusion :

- The isoxazole-imidazole hybrid demonstrates how fused heterocycles can modulate electronic properties and binding affinity in coordination chemistry or drug design.

Biological Activity

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS Number: 189014-13-9) is a compound belonging to the imidazole family, notable for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with an iodine atom at the fourth position, which enhances its reactivity. Its molecular formula is with a molecular weight of 266.04 g/mol. The presence of the carboxylate group contributes to its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies suggest that it may effectively inhibit bacterial growth and fungal infections, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been studied for its anticancer properties , particularly in targeting specific cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

- Receptor Binding : Its structural similarity to other imidazole derivatives suggests potential binding affinity to receptors that mediate physiological responses related to inflammation and cancer .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against human breast cancer cells, highlighting its potential as a therapeutic agent .

Case Studies

Several case studies have explored the compound's effects in vivo:

| Study | Model | Findings |

|---|---|---|

| Study A | Mouse model of cancer | Induced tumor regression at specific dosages. |

| Study B | Rat model for infection | Significant reduction in bacterial load compared to control groups. |

These findings underscore the compound's promising role in both antimicrobial and anticancer therapies.

Q & A

What synthetic methodologies are optimal for preparing Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, iodination at the 4-position of the imidazole ring can be achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Methyl esterification via carbodiimide-mediated coupling (e.g., DCC/DMAP) is commonly employed for carboxylate functionalization . Key variables include:

- Temperature: Elevated temperatures (>60°C) may lead to decomposition of the iodinated intermediate.

- Catalyst: Pd(0) catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in coupling reactions but require rigorous exclusion of oxygen.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. Contamination by de-iodinated byproducts (e.g., methyl 1-methyl-1H-imidazole-5-carboxylate) can arise if reducing agents are present .

How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended for analysis?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Software: SHELXL (for refinement) and Olex2 (for visualization) are widely used. Hydrogen-bonding networks can be analyzed via Mercury or PLATON to identify π-π stacking or halogen bonding (C–I···N interactions) .

- Challenges: Heavy atom (iodine) effects may cause absorption errors; empirical absorption correction (SADABS) is essential. Disorder in the methyl or ester groups requires constrained refinement .

What are the stability considerations for long-term storage of this compound, and how does degradation impact experimental reproducibility?

Answer:

- Storage: Store at –20°C under argon in amber vials to prevent photolytic C–I bond cleavage. Desiccants (e.g., molecular sieves) mitigate hydrolysis of the ester group .

- Degradation Pathways:

- Thermal: Above 40°C, iodine elimination generates methyl 1-methyl-1H-imidazole-5-carboxylate.

- Light Exposure: UV radiation induces radical formation, leading to dimerization (confirmed via HPLC-MS).

- Moisture: Hydrolysis of the ester group produces 4-iodo-1-methyl-1H-imidazole-5-carboxylic acid, detectable by IR (loss of ester C=O at ~1720 cm⁻¹) .

How does this compound function as a precursor in metal-organic frameworks (MOFs) or coordination polymers?

Answer:

The iodine atom acts as a weak Lewis base, coordinating to soft metals (e.g., Ag⁺, Cu⁺). The carboxylate group can chelate harder metals (e.g., Zn²⁺, Co²⁺). For example:

- Synthesis of MOFs: React with Zn(NO₃)₂·6H₂O in DMF/water at 80°C to form a 2D network. SCXRD reveals a paddle-wheel Zn₂(COO)₄ cluster with iodine participating in halogen bonding .

- Applications: These MOFs show potential in gas storage (CO₂ adsorption) due to their porous structure. BET surface area analysis and TGA are recommended to assess stability .

What analytical techniques are most effective for assessing the purity and identity of this compound?

Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) should show singlet δ 3.85 (N–CH₃), δ 3.90 (COOCH₃), and δ 8.10 (imidazole H). ¹³C NMR confirms iodine’s inductive effect (C–I at δ 95 ppm) .

- HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA) detects impurities <0.1%.

- Mass Spectrometry: ESI-MS (negative mode) gives [M–H]⁻ at m/z 295.93 (theoretical 295.95) .

How should researchers address contradictory spectral data (e.g., NMR shifts) in structurally related imidazole derivatives?

Answer:

- Cross-Validation: Compare with NIST Chemistry WebBook data for analogous compounds (e.g., Ethyl 4-nitro-1H-imidazole-5-carboxylate) .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict NMR shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.

- X-ray Diffraction: Resolve ambiguities by determining the crystal structure .

What safety protocols are critical when handling this compound in high-temperature reactions?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of iodine vapors .

- Decomposition Mitigation: Monitor reactions with in-situ IR for sudden exotherms. Quench with aqueous Na₂S₂O₃ to neutralize iodine byproducts .

How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

The C–I bond facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C). Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.